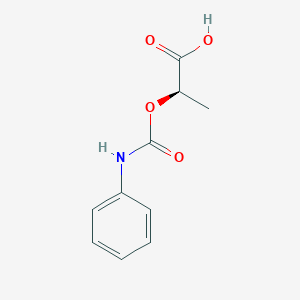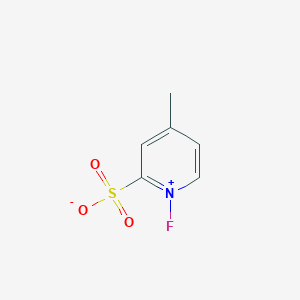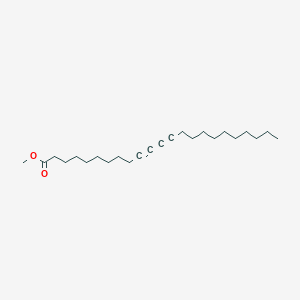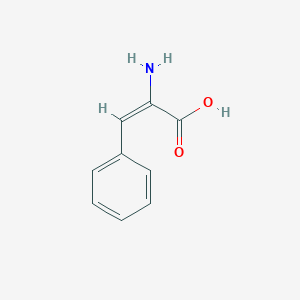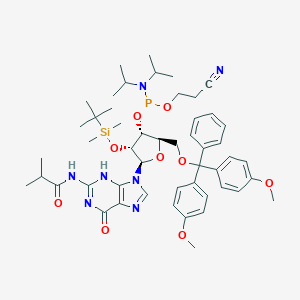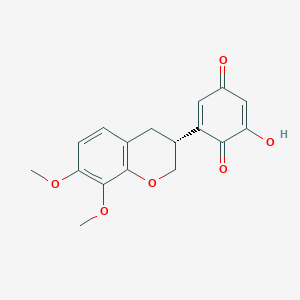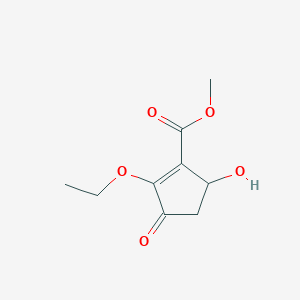
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate, also known as MHEOC, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In Additionally, we will list future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use in the development of new drugs for the treatment of various diseases. Studies have shown that Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer.
Wirkmechanismus
The mechanism of action of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemische Und Physiologische Effekte
Studies have shown that Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate has been shown to have low toxicity in vitro, which makes it a safe compound to work with. However, one limitation of using Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate. One area of interest is the potential use of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in the development of new drugs for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, studies are needed to optimize the synthesis method of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate to improve its efficiency and yield.
Conclusion
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate in the development of new drugs and to optimize its synthesis method.
Synthesemethoden
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of ethyl 2-oxocyclopentanecarboxylate with ethyl orthoformate in the presence of a catalyst. This reaction results in the formation of ethyl 2-ethoxy-5-oxocyclopent-1-enecarboxylate. The second step involves the reaction of the intermediate product with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate. The final step involves the esterification of the intermediate product with methanol in the presence of a catalyst to yield the final product.
Eigenschaften
CAS-Nummer |
132561-28-5 |
|---|---|
Produktname |
Methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate |
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
methyl 2-ethoxy-5-hydroxy-3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O5/c1-3-14-8-6(11)4-5(10)7(8)9(12)13-2/h5,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
SQEVQKUZJPWDNR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(CC1=O)O)C(=O)OC |
Kanonische SMILES |
CCOC1=C(C(CC1=O)O)C(=O)OC |
Synonyme |
1-Cyclopentene-1-carboxylicacid,2-ethoxy-5-hydroxy-3-oxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



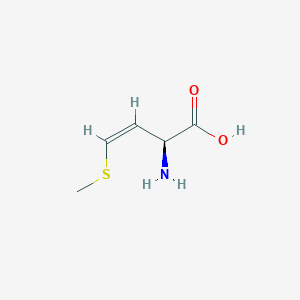
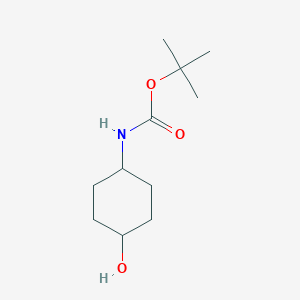
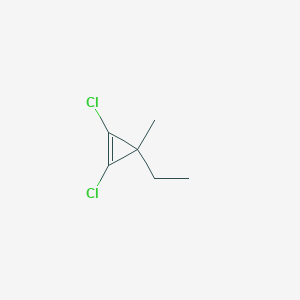
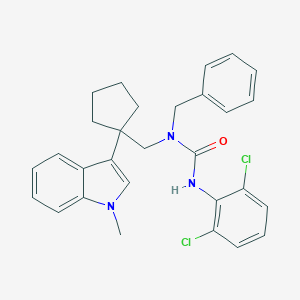
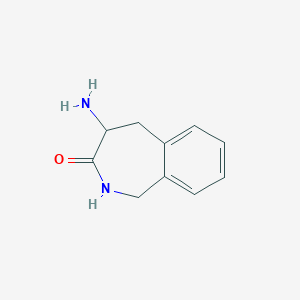
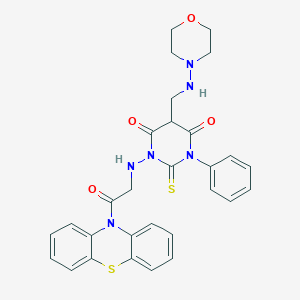
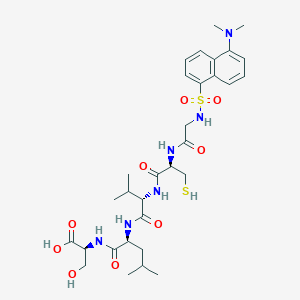
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
